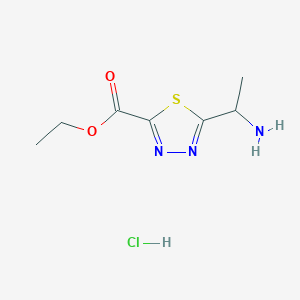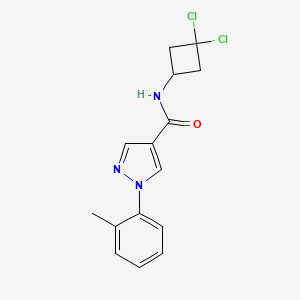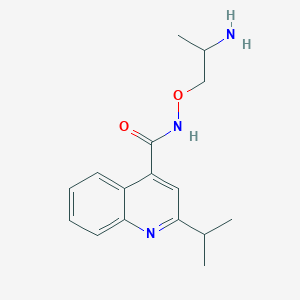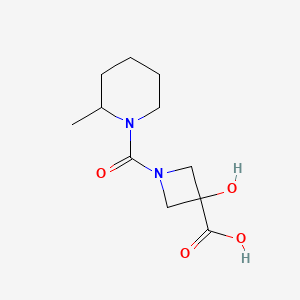
Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl, commonly known as AETD, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. AETD is a heterocyclic compound that contains a thiadiazole ring and an aminoethyl group.
作用机制
The mechanism of action of AETD is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. AETD has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. AETD has also been shown to bind to certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, which plays a role in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
AETD has been shown to have various biochemical and physiological effects in the body. AETD has been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine, which play a role in mood and cognition. AETD has also been shown to decrease the levels of certain inflammatory cytokines, which play a role in the immune response.
实验室实验的优点和局限性
AETD has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. AETD is also relatively inexpensive compared to other compounds with similar properties. However, AETD has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on AETD. In medicinal chemistry, further studies are needed to investigate the potential of AETD as a drug candidate for the treatment of various diseases. In material science, further studies are needed to explore the potential applications of AETD in the synthesis of functionalized polymers and materials. In analytical chemistry, further studies are needed to investigate the potential of AETD as a derivatization reagent for the analysis of various compounds. Overall, the research on AETD has the potential to lead to significant advancements in various fields.
合成方法
The synthesis of AETD involves the reaction between ethyl 2-cyano-3-(2-chloroethyl)thiophene-4-carboxylate and hydrazine hydrate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain AETD hydrochloride. This synthesis method has been optimized to yield high purity and high yield of AETD.
科学研究应用
AETD has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, AETD has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. AETD has also been studied for its antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
In material science, AETD has been used as a building block for the synthesis of functionalized polymers and materials. AETD has also been studied for its electrochemical properties and its potential applications in energy storage devices.
In analytical chemistry, AETD has been used as a derivatization reagent for the analysis of various compounds, including amino acids, peptides, and carbohydrates. AETD has also been studied for its ability to enhance the sensitivity and selectivity of analytical methods, such as liquid chromatography and mass spectrometry.
属性
IUPAC Name |
ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.ClH/c1-3-12-7(11)6-10-9-5(13-6)4(2)8;/h4H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYQUTTWDOBJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)


![(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)

![3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide](/img/structure/B7437575.png)

![N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-cyclobutyloxybenzamide](/img/structure/B7437600.png)